molecular formula C8H10BrNO2 B8371120 6-Bromo-3-ethoxy-2-methoxypyridine CAS No. 909854-19-9

6-Bromo-3-ethoxy-2-methoxypyridine

Cat. No.: B8371120
CAS No.: 909854-19-9
M. Wt: 232.07 g/mol
InChI Key: SDPKUYFGIYNMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-ethoxy-2-methoxypyridine is a brominated pyridine derivative characterized by a pyridine ring substituted with bromine at position 6, an ethoxy group (-OCH₂CH₃) at position 3, and a methoxy group (-OCH₃) at position 2.

Properties

CAS No.

909854-19-9

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

6-bromo-3-ethoxy-2-methoxypyridine

InChI

InChI=1S/C8H10BrNO2/c1-3-12-6-4-5-7(9)10-8(6)11-2/h4-5H,3H2,1-2H3

InChI Key

SDPKUYFGIYNMAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxy-2-methoxypyridine typically involves the bromination of 3-ethoxy-2-methoxy-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for 6-Bromo-3-ethoxy-2-methoxypyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxy-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Conditions typically involve heating and the use of polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated pyridines or modified pyridine rings.

Scientific Research Applications

6-Bromo-3-ethoxy-2-methoxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can form hydrogen bonds or interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent patterns, molecular formulas, and key properties of 6-Bromo-3-ethoxy-2-methoxypyridine with structurally analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Reactivity References
6-Bromo-3-ethoxy-2-methoxypyridine Br (6), -OCH₂CH₃ (3), -OCH₃ (2) C₈H₁₀BrNO₂ Ethoxy group increases steric hindrance; methoxy enhances electron density at position 2.
4-Bromo-2-methoxy-6-methylpyridine Br (4), -OCH₃ (2), -CH₃ (6) C₇H₈BrNO Methyl group improves lipophilicity; bromine at position 4 favors electrophilic substitution.
2-Bromo-6-chloro-3-methoxypyridine Br (2), -Cl (6), -OCH₃ (3) C₆H₅BrClNO High reactivity at Br and Cl positions; used in Suzuki-Miyaura couplings.
5-Bromo-6-methoxypyridin-3-amine Br (5), -OCH₃ (6), -NH₂ (3) C₆H₇BrN₂O Amine group enables nucleophilic reactions; bromine directs functionalization at position 4.
6-Bromo-3-methoxypyridin-2-amine Br (6), -OCH₃ (3), -NH₂ (2) C₆H₇BrN₂O Amine at position 2 facilitates chelation with metal catalysts.

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